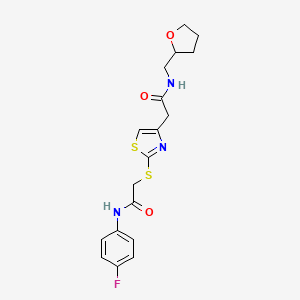![molecular formula C23H22N4O4 B2742391 2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide CAS No. 955598-54-6](/img/structure/B2742391.png)
2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative, which is a significant class of amide compounds . These compounds have been widely used in various industries including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . For example, 2,3-dimethoxybenzamides were synthesized starting from 2,3-dimethoxybenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 148.16 , and they are typically stored in a dry, room temperature environment .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Several studies have demonstrated the synthesis of novel compounds with potential anti-inflammatory, analgesic, and anti-ulcer properties, as well as their activities as COX-1/COX-2 inhibitors. For instance, novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and shown to possess analgesic and anti-inflammatory activities, with some compounds displaying high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020). Another study reported the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents, although the compounds did not display significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett et al., 1989).
Antiviral and Antibacterial Applications
Compounds structurally related to benzimidazoles and imidazopyridines have also been investigated for their antiviral and antibacterial activities. For example, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and prepared for testing as antirhinovirus agents, showcasing the potential for novel antiviral drug discovery (Hamdouchi et al., 1999). Similarly, a series of benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and found to inhibit eukaryotic DNA topoisomerase II, suggesting potential applications in cancer therapy by targeting this crucial enzyme (Pınar et al., 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-8-9-15(18-13-27-20(24-18)10-11-21(26-27)30-3)12-17(14)25-23(28)16-6-5-7-19(29-2)22(16)31-4/h5-13H,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSSUSLYEZIYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2742312.png)




![4-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2742318.png)
![N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2742321.png)
![2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2742326.png)
![1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2742327.png)


![N-(furan-2-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2742330.png)
